molecular formula C24H29BO4Si B3068060 (3-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid CAS No. 227306-39-0

(3-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid

Cat. No.: B3068060
CAS No.: 227306-39-0
M. Wt: 420.4 g/mol
InChI Key: MXDWAYTWLXDAAB-UHFFFAOYSA-N
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Description

“(3-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C24H29BO4Si . It is also known by several other names such as 3- (T-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID and 3- (tert-Butyldimethylsilyloxy)phenylboronic acid .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The specific synthesis process for “this compound” is not explicitly mentioned in the sources available.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 24 carbon atoms, 29 hydrogen atoms, 1 boron atom, 4 oxygen atoms, and 1 silicon atom . The specific structure details are not provided in the available sources.


Physical and Chemical Properties Analysis

“this compound” is an off-white powder that is soluble in methanol . It has a predicted density of 1.01±0.1 g/cm3 and a predicted boiling point of 330.3±44.0 °C . The melting point is between 86-91 °C .

Scientific Research Applications

  • Reactivity and Structural Studies : The reactivity of bulky boronic acids, similar in structure to (3-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid, has been investigated. Such compounds can form hydrogen-bonded adducts and display unique electronic properties due to their multiple bonds and hydrogen bonding interactions. This research is significant for understanding the chemical behavior of complex boronic acids (Guo et al., 2019).

  • Asymmetric Synthesis Applications : In organic synthesis, related boronic acids are used in asymmetric catalytic processes. For instance, the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated esters has been demonstrated, highlighting the potential of boronic acids in stereoselective synthesis (Paquin et al., 2005).

  • Polymer Chemistry : The compound and its derivatives are utilized in the anionic polymerization of certain methacrylates, leading to polymers with predicted molecular weights and narrow distributions. This research is crucial for the development of advanced polymeric materials (Ishizone et al., 2003).

  • Boronic Acid Derivatives in Sensing and Therapeutics : Boronic acids, including derivatives of the compound , have applications in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of specific functional groups to boronic acids can lead to new opportunities for application in various fields, including medicine and agriculture (Zhang et al., 2017).

  • Silylation and Organic Reactions : The tert-butyldiphenylsilyl group in such compounds plays a role in silylation reactions, which are important in organic synthesis for protecting and modifying functional groups (Overman & Rishton, 2003).

  • Recognition of Anomers in Organic Chemistry : These boronic acids have shown the ability to recognize and differentiate between α and β anomers of certain organic compounds, which is valuable in stereochemical control in organic synthesis (Yamashita et al., 1996).

Mechanism of Action

Target of Action

The primary target of (3-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound is relatively stable , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, and the compound’s role as an organoboron reagent makes it a valuable tool in this process .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions Therefore, the compound’s action may be influenced by the presence of other functional groups and the reaction conditions

Safety and Hazards

The safety information available indicates that “(3-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid” is classified as an irritant . The safety codes suggest that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice, and suitable protective clothing should be worn .

Properties

IUPAC Name

[3-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29BO4Si/c1-24(2,3)30(22-13-6-4-7-14-22,23-15-8-5-9-16-23)29-18-17-28-21-12-10-11-20(19-21)25(26)27/h4-16,19,26-27H,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDWAYTWLXDAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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